molecular formula C24H21N5O4 B1194540 UNC6934

UNC6934

Número de catálogo: B1194540
Peso molecular: 443.5 g/mol
Clave InChI: KOZGEDUWAQFVAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Métodos De Preparación

La síntesis de UNC6934 implica varios pasos, comenzando con la preparación de la estructura central de benzoxazina. La ruta sintética incluye los siguientes pasos:

Análisis De Reacciones Químicas

UNC6934 experimenta varios tipos de reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

UNC6934 tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

UNC6934 ejerce sus efectos al unirse al dominio N-terminal prolina-triptófano-triptófano-prolina (PWWP) de NSD2. Esta unión inhibe la interacción entre NSD2 y el H3K36me2 nucleosomal, lo que interrumpe la localización de NSD2 dentro del nucléolo. this compound no afecta la actividad catalítica de NSD2, y los niveles globales de H3K36me2 permanecen inalterados en las células tratadas .

Actividad Biológica

UNC6934 is a novel chemical probe that selectively targets the PWWP domain of NSD2 (Nuclear receptor-binding SET domain protein 2), a protein involved in various cellular processes, including gene regulation and chromatin remodeling. This compound has garnered attention for its potential therapeutic applications, particularly in the context of multiple myeloma and other cancers associated with NSD2 dysregulation.

This compound functions by binding to the aromatic cage of the NSD2-PWWP1 domain, disrupting its interaction with methylated nucleosomes, specifically those marked by H3K36me2. This binding is characterized by a dissociation constant (Kd) of 91 ± 8 nM, indicating a high affinity for the target protein . The structural studies reveal that this compound occupies the canonical binding pocket for H3K36me2, leading to a partial disengagement of NSD2 from chromatin .

Effects on NSD2 Localization

Upon treatment with this compound, there is a notable accumulation of endogenous NSD2 in the nucleolus. This effect mimics the localization defects observed in certain NSD2 isoforms that lack PWWP1 due to genetic translocations commonly found in multiple myeloma . The compound's ability to induce nucleolar localization suggests a potential mechanism for altering NSD2's function in cancer cells.

Selectivity and Off-Target Effects

This compound exhibits selectivity for NSD2-PWWP1 over other PWWP domains, as demonstrated through differential scanning fluorimetry (DSF) and other assays . Importantly, it does not inhibit any of a panel of 33 methyltransferase domains, including those related to H3K36 methylation (NSD1, NSD2, NSD3, SETD2), confirming its specificity .

Quantitative Assessments

In cellular assays, this compound has been shown to engage NSD2 effectively. A NanoBRET assay quantified this interaction, revealing an effective concentration (EC50) of 1.23 ± 0.25 μM for this compound in live cells . This quantification underscores the compound's potential utility in probing NSD2 biology.

Case Study: Multiple Myeloma

In studies involving KMS11 cells (a model for t(4;14) multiple myeloma), this compound was observed to increase the subcellular localization of NSD2 without affecting global levels of H3K36me2. This contrasts with genetic knockdown approaches, which significantly reduce H3K36me2 levels and alter cancer phenotypes . The findings suggest that while this compound alters localization, it does not directly impair the catalytic activity of NSD2.

Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship of this compound derivatives to enhance its potency and selectivity. Modifications have led to the development of bifunctional compounds that can induce proteasome-dependent degradation of NSD2 by recruiting E3 ligases through N-degron motifs . These efforts highlight the versatility of this compound as a scaffold for drug design aimed at targeted protein degradation.

Binding Affinities and Activity Profiles

CompoundTargetKd (nM)IC50 (nM)EC50 (μM)
This compoundNSD2-PWWP191 ± 8104 ± 131.23 ± 0.25
UNC7145Negative ControlN/A5100 ± N/AN/A

Summary of Biological Effects

EffectObservation
Nucleolar AccumulationInduces accumulation of NSD2 in nucleolus
Interaction DisruptionDisrupts binding to H3K36me2-marked nucleosomes
SelectivityNo inhibition of other PWWP domains or methyltransferases

Propiedades

Fórmula molecular

C24H21N5O4

Peso molecular

443.5 g/mol

Nombre IUPAC

N-cyclopropyl-3-oxo-N-[[4-(pyrimidin-4-ylcarbamoyl)phenyl]methyl]-4H-1,4-benzoxazine-7-carboxamide

InChI

InChI=1S/C24H21N5O4/c30-22-13-33-20-11-17(5-8-19(20)27-22)24(32)29(18-6-7-18)12-15-1-3-16(4-2-15)23(31)28-21-9-10-25-14-26-21/h1-5,8-11,14,18H,6-7,12-13H2,(H,27,30)(H,25,26,28,31)

Clave InChI

KOZGEDUWAQFVAV-UHFFFAOYSA-N

SMILES

C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5

SMILES canónico

C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

UNC6934;  UNC-6934;  UNC 6934

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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